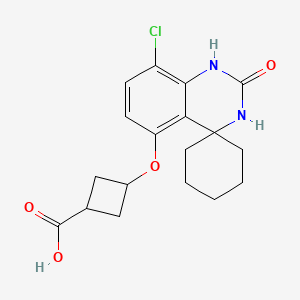
Pde7-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pde7-IN-3 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pde7-IN-3 typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Monohydrazinolysis: Selective monohydrazinolysis of a precursor compound to yield an intermediate.
Schiff Base Formation: Reaction of the intermediate with substituted aromatic aldehydes to form Schiff bases.
Cyclization: Cyclization of Schiff bases with bromine in acetic acid to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques .
化学反応の分析
Types of Reactions
Pde7-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Pde7-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of PDE7 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
作用機序
Pde7-IN-3 exerts its effects by selectively inhibiting PDE7, thereby increasing intracellular levels of cAMP. This elevation in cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. The compound modulates various signaling pathways, including those involved in inflammation and neuroprotection .
類似化合物との比較
Pde7-IN-3 is unique compared to other PDE inhibitors due to its selectivity for PDE7. Similar compounds include:
PDE4 Inhibitors: Such as rolipram, which also target cAMP but are less selective.
Dual PDE4/PDE7 Inhibitors: Such as BRL-50481, which inhibit both PDE4 and PDE7.
Non-selective PDE Inhibitors: Such as theophylline, which inhibit multiple PDE isoforms
This compound stands out due to its high selectivity for PDE7, making it a valuable tool for studying the specific role of PDE7 in various biological processes and for developing targeted therapies .
特性
分子式 |
C18H21ClN2O4 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24) |
InChIキー |
PFDYHSOOBQTYLZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


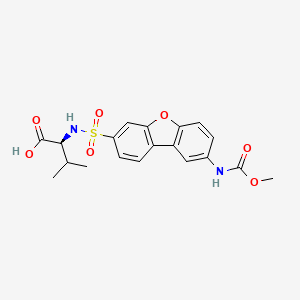
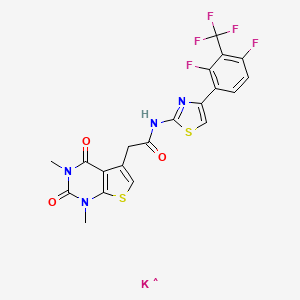
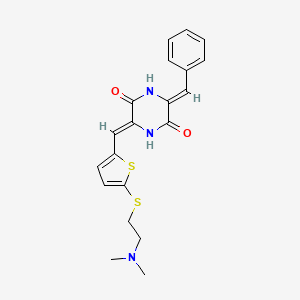
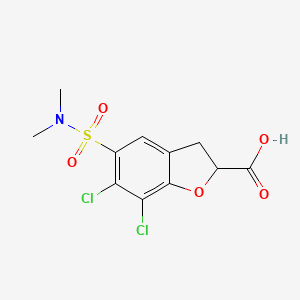
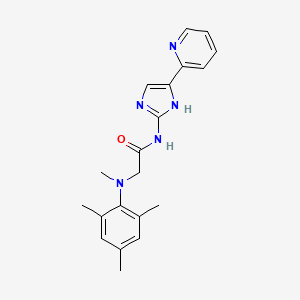
![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)
![2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B10826082.png)
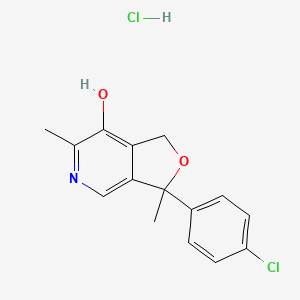
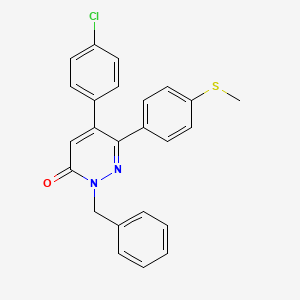
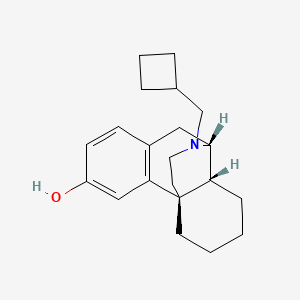
![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B10826121.png)
